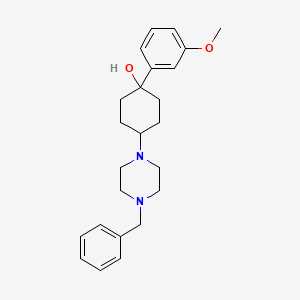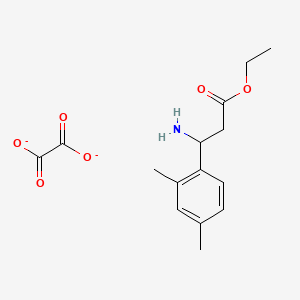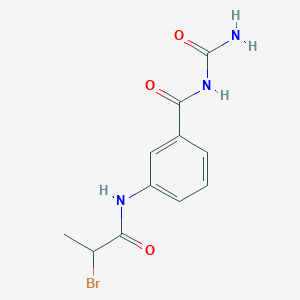
3-(3-Bromophenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Bromophenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one is an organic compound characterized by the presence of a bromophenyl group and a hydroxy-methylphenyl group connected through a propenone linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromobenzaldehyde and 2-hydroxy-5-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(3-Bromophenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the propenone linkage can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, palladium-catalyzed coupling reactions
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative
Reduction: Formation of an alcohol derivative
Substitution: Formation of various substituted derivatives depending on the nucleophile used
科学研究应用
3-(3-Bromophenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 3-(3-Bromophenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl and hydroxy-methylphenyl groups can influence its binding affinity and specificity towards these targets. The propenone linkage may also play a role in its reactivity and interaction with biological molecules.
相似化合物的比较
Similar Compounds
3-(3-Bromophenyl)-1-phenylprop-2-en-1-one: Lacks the hydroxy and methyl groups, which may affect its reactivity and biological activity.
3-(4-Bromophenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one: The bromine atom is positioned differently, potentially altering its chemical and biological properties.
3-(3-Chlorophenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one: Substitution of bromine with chlorine, which may result in different reactivity and applications.
Uniqueness
3-(3-Bromophenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one is unique due to the specific combination of functional groups and their positions on the aromatic rings. This unique structure can result in distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
539857-05-1 |
|---|---|
分子式 |
C16H13BrO2 |
分子量 |
317.18 g/mol |
IUPAC 名称 |
3-(3-bromophenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H13BrO2/c1-11-5-7-15(18)14(9-11)16(19)8-6-12-3-2-4-13(17)10-12/h2-10,18H,1H3 |
InChI 键 |
WSYHMFMMQSFAGI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)O)C(=O)C=CC2=CC(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol](/img/structure/B14230712.png)



![2-{[(Anthracen-9-yl)methyl]amino}-3,7-dihydro-6H-purin-6-one](/img/structure/B14230739.png)
![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy-2,1-phenylenecarbonyloxy)]dibenzoic acid](/img/structure/B14230746.png)


![4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]-2-nitroaniline](/img/structure/B14230760.png)
![Stannane, trimethyl[3-[2-(phenylmethoxy)ethyl]-2-thienyl]-](/img/structure/B14230768.png)


![3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14230790.png)
